molecular formula C5H13N3O2S B1611409 4-Methylpiperazine-1-sulfonamide CAS No. 29604-19-1

4-Methylpiperazine-1-sulfonamide

Cat. No. B1611409
CAS RN: 29604-19-1
M. Wt: 179.24 g/mol
InChI Key: NMAOAFBQWWLHQG-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is a sulfonamide derivative that has been shown to possess several unique properties, making it an attractive target for research and development.

Scientific Research Applications

  • Structural Analysis and Spectral Studies :

    • Dabbagh et al. (2008) conducted an investigation on the structural and infrared spectra of various triazenes with a sulfonamide moiety, including 4-Methylpiperazine-1-sulfonamide. They used density functional theory (DFT) and Hartree-Fock levels of theory to theoretically investigate these compounds and compared the results with experimental values (Dabbagh et al., 2008).
    • Sarojini et al. (2012) synthesized a sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, and characterized it using various techniques, including X-ray diffraction and DFT. They also analyzed stability, charge delocalization, and molecular properties using natural bond orbital analysis (Sarojini et al., 2012).
  • Pharmacological Studies and Drug Development :

    • Research by Smits et al. (2010) explored quinazoline sulfonamides, including this compound derivatives, as histamine H4 receptor inverse agonists. They demonstrated that these sulfonamides have excellent H4 receptor affinity and behave as inverse agonists (Smits et al., 2010).
    • Yan et al. (2006) developed adenosine A2B receptor antagonists with a sulfonamide structure. They used a new method for sulfonamide preparation and found that the obtained sulfonamides were much more potent at A2B receptors than the parent sulfonates (Yan et al., 2006).
  • Environmental Impact and Biodegradation :

    • Burkhardt et al. (2005) investigated the transport of veterinary sulfonamide antibiotics, including this compound, with surface runoff on grassland. Their findings showed that manure increases the runoff volume and the relative antibiotic concentrations in runoff (Burkhardt et al., 2005).
    • Ricken et al. (2013) studied the microbial degradation of sulfonamides, including this compound, in a Microbacterium strain. They found an unusual degradation pathway initiated by ipso-hydroxylation with subsequent fragmentation of the parent compound (Ricken et al., 2013).

Mechanism of Action

Target of Action

4-Methylpiperazine-1-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . Normally, this enzyme uses para-aminobenzoic acid (PABA) to synthesize folic acid. This compound mimics paba and binds to the enzyme, thereby preventing the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria .

Pharmacokinetics

Sulfonamides in general are known to bereadily absorbed orally and are widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a halt in bacterial growth and multiplication. This results in the bacteriostatic effect of the compound, meaning it inhibits the growth of bacteria without necessarily killing them .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus has been found to inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution .

properties

IUPAC Name

4-methylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c1-7-2-4-8(5-3-7)11(6,9)10/h2-5H2,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOAFBQWWLHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558987
Record name 4-Methylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29604-19-1
Record name 4-Methylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpiperazine-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Methyl piperazine (5 ml) and sulfamide (11.26 g) in 1,4-dioxane (100 ml) were heated at reflux for 48 h. The solvent was evaporated under reduced pressure and the resulting solid dissolved in a mixture of methanol and water and applied to a plug of SCX-silica followed by further elution with aqueous methanol. This was then followed by elution with 1M ammonia in methanol (×4) and these fractions collected and solvent evaporated to dryness leaving a white solid. This was triturated with Et2O and filtered leaving the subtitle compound as a white solid. Yield: 5.0 g.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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